molecular formula C28H33N7O2 B11666150 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11666150
M. Wt: 499.6 g/mol
InChI Key: ZEHVIMLUAKGUGD-ZTKZIYFRSA-N
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Description

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound that features a triazine ring substituted with piperidine groups, a hydrazine linkage, and a phenyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized by reacting cyanuric chloride with piperidine under controlled conditions to introduce the piperidine groups.

    Hydrazine Linkage Formation: The triazine derivative is then reacted with hydrazine hydrate to form the hydrazine linkage.

    Condensation Reaction: The hydrazine derivative undergoes a condensation reaction with 4-formylphenyl 3-methylbenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of a key enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: Similar triazine core but lacks the hydrazine and phenyl benzoate moieties.

    PHENYL 3-METHYLBENZOATE: Similar ester functionality but lacks the triazine and hydrazine components.

Uniqueness

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE is unique due to its combination of a triazine ring, hydrazine linkage, and phenyl benzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C28H33N7O2

Molecular Weight

499.6 g/mol

IUPAC Name

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C28H33N7O2/c1-21-9-8-10-23(19-21)25(36)37-24-13-11-22(12-14-24)20-29-33-26-30-27(34-15-4-2-5-16-34)32-28(31-26)35-17-6-3-7-18-35/h8-14,19-20H,2-7,15-18H2,1H3,(H,30,31,32,33)/b29-20+

InChI Key

ZEHVIMLUAKGUGD-ZTKZIYFRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC3=NC(=NC(=N3)N4CCCCC4)N5CCCCC5

Origin of Product

United States

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